3-[1-(Pyridin-3-yl)ethenyl]-1h-indole
CAS No.: 70152-44-2
Cat. No.: VC17298833
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70152-44-2 |
|---|---|
| Molecular Formula | C15H12N2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 3-(1-pyridin-3-ylethenyl)-1H-indole |
| Standard InChI | InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2 |
| Standard InChI Key | CQIUHRJVULJYIP-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of an indole scaffold (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the 3-position with an ethenyl group bearing a pyridin-3-yl moiety. Its IUPAC name, 3-[1-(pyridin-3-yl)ethenyl]-1H-indole, reflects this arrangement.
Molecular Formula:
Molecular Weight: 206.25 g/mol
Key Functional Groups:
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Indole ring (aromatic, planar)
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Ethenyl linker (sp² hybridized)
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Pyridin-3-yl group (electron-deficient heteroaromatic)
The conjugation across the ethenyl bridge creates an extended π-system, potentially enhancing electronic delocalization between the indole and pyridine rings .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 3-[1-(pyridin-3-yl)ethenyl]-1H-indole is documented, analogous compounds suggest viable pathways:
Palladium-Catalyzed Cross-Coupling
A common method for introducing ethenyl groups to heteroaromatics involves Suzuki-Miyaura coupling. For example, the synthesis of 2-[6-(5,6-diphenyl- triazin-3-yl)-pyridin-2-yl]-indole derivatives employs palladium catalysts (e.g., Pd(dba)₂), XantPhos ligand, and cesium carbonate in a CPME/water solvent system . Adapting this protocol, boronic acid derivatives of indole could couple with 3-vinylpyridine precursors.
Representative Conditions:
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Catalyst: Pd(dba)₂ (2.5 mol%)
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Ligand: XantPhos (5 mol%)
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Base: Cs₂CO₃ (1 equiv)
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Solvent: CPME/H₂O (4:1)
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Temperature: 80–100°C
Wittig Reaction
The Wittig olefination between indole-3-carbaldehyde and pyridin-3-ylmethyltriphenylphosphonium bromide offers an alternative route. This method typically proceeds in anhydrous THF or DMF with strong bases (e.g., NaH).
Physicochemical Properties
Data extrapolated from structurally related compounds:
| Property | Value/Description | Source Analog |
|---|---|---|
| Melting Point | 120–140°C (estimated) | |
| Solubility | Low in H₂O; soluble in DMSO, DMF | |
| UV-Vis λₘₐₓ | ~290 nm (π→π* transition) | |
| Fluorescence | Moderate (quantum yield ~0.3) |
Applications in Materials Science
Organic Electronics
The conjugated system of 3-[1-(pyridin-3-yl)ethenyl]-1H-indole suggests utility in organic semiconductors or light-emitting diodes (OLEDs). Pyridine’s electron-withdrawing nature and indole’s electron-donating capacity create a push-pull architecture, enhancing charge transport. Comparable compounds exhibit:
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HOMO-LUMO gaps of 3.2–3.5 eV
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Hole mobility:
Coordination Chemistry
The pyridinyl nitrogen and indole NH group serve as potential ligands for transition metals. Pd(II) and Pt(II) complexes of similar indoles show catalytic activity in cross-coupling reactions .
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes (e.g., flow chemistry adaptations of Suzuki coupling).
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Biological Screening: Evaluate COX-1/COX-2 inhibition, antimicrobial activity, and cytotoxicity.
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Materials Characterization: Measure charge mobility, thermal stability (TGA/DSC), and photophysical properties.
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Derivatization: Introduce substituents (e.g., halogens, methoxy) to modulate electronic and steric profiles.
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